Stereochemical Purity and Enantiomeric Excess Specification — (1R,2S) vs. (1S,2R)-Isomer
The target compound is commercially supplied with a specified purity of ≥98% (HPLC) and defined (1R,2S) absolute configuration . In contrast, the enantiomeric (1S,2R)-isomer (CAS 1213387-98-4) is offered by certain vendors at 95% purity without published enantiomeric excess data . For stereochemically sensitive applications, the absence of validated enantiomeric excess for the comparator introduces risk of configurational impurity that may compromise chiral induction or biological assay reproducibility.
| Evidence Dimension | Chemical purity and stereochemical specification |
|---|---|
| Target Compound Data | ≥98% (HPLC), (1R,2S) absolute configuration confirmed |
| Comparator Or Baseline | (1S,2R)-isomer, 95% purity, enantiomeric excess not reported |
| Quantified Difference | ≥3 percentage points purity advantage; stereochemical configuration explicitly validated vs. unvalidated |
| Conditions | Commercial supplier specifications (Leyan vs. AKSci) |
Why This Matters
For procurement in asymmetric synthesis, higher purity and documented stereochemistry reduce the risk of introducing uncontrolled chiral impurities that could alter reaction outcomes or biological assay results.
